molecular formula C22H19FN2O5S B3470507 N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide

N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide

Cat. No.: B3470507
M. Wt: 442.5 g/mol
InChI Key: QGFJFKCTYNUHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxole ring, a benzyl group, and a fluorophenyl sulfonylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the benzyl group, and the attachment of the fluorophenyl sulfonylamino group. Common reagents used in these reactions include benzyl chloride, fluorobenzene, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe to study biological pathways.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals, materials science, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)benzamide
  • N-(1,3-benzodioxol-5-yl)glycinehydrazide
  • 1-(1,3-benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide is unique due to the presence of the fluorophenyl sulfonylamino group, which imparts distinct chemical properties and potential biological activities. This makes it different from other similar compounds that may lack this specific functional group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c23-17-6-9-19(10-7-17)31(27,28)25(13-16-4-2-1-3-5-16)14-22(26)24-18-8-11-20-21(12-18)30-15-29-20/h1-12H,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJFKCTYNUHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide
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N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide
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N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide
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N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide
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N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide
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N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide

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